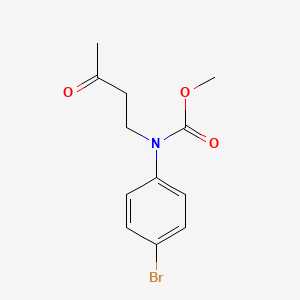
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H14BrNO3. It is known for its unique structure, which includes a bromophenyl group and an oxobutyl group attached to a carbamic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester typically involves the reaction of 4-bromophenyl isocyanate with 3-oxobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
4-bromophenyl isocyanate+3-oxobutyl alcohol→Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of 4-bromophenyl(3-hydroxybutyl)carbamic acid methyl ester.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The oxobutyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-chlorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-fluorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester
Uniqueness
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable in research and industrial applications.
Properties
CAS No. |
845618-99-7 |
|---|---|
Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
methyl N-(4-bromophenyl)-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C12H14BrNO3/c1-9(15)7-8-14(12(16)17-2)11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
UCBBJCQEEAOXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(C1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















